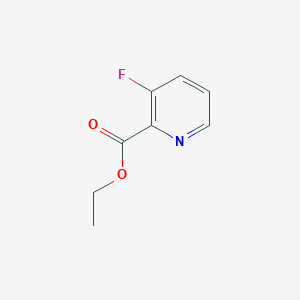

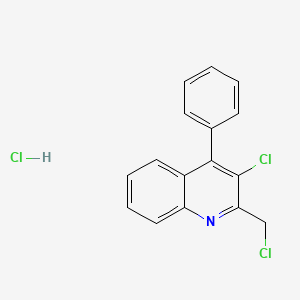

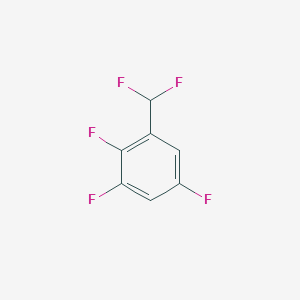

![molecular formula C14H14ClN5O B1452164 1-(2-氨基乙基)-5-(4-氯苄基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮 CAS No. 1105196-80-2](/img/structure/B1452164.png)

1-(2-氨基乙基)-5-(4-氯苄基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮

描述

This compound is a novel, potent, and selective myeloperoxidase (MPO) inhibitor . It’s in clinical development for cardiovascular, renal, and metabolic diseases .

Synthesis Analysis

A new and improved synthetic route for the synthesis of this compound has been provided that is readily scalable for commercial production .Chemical Reactions Analysis

The metabolism of this compound is mainly comprised of reactions at the primary amine nitrogen and the thiourea sulfur, resulting in several conjugated metabolites with or without desulfurization . A carbamoyl glucuronide metabolite of this compound (M7) was the most abundant plasma metabolite in both human healthy volunteers and heart failure patients after single and repeated dose administration of this compound, accounting for 75%-80% of the total drug-related exposure .科学研究应用

合成和化学应用

吡唑并嘧啶支架,包括与所述化合物类似的化合物,由于其广泛的合成应用和生物利用度,是医药和制药行业的关键前体。杂化催化剂对吡喃并嘧啶和相关支架合成的重要性已被强调,展示了使用有机催化剂、金属催化剂和纳米催化剂来开发取代的嘧啶衍生物。这些方法为先导分子的开发提供了多样化的催化应用,展示了该化合物合成化学的多功能性 (Parmar、Vala 和 Patel,2023)。

医药和生物学意义

吡唑并嘧啶已显示出广泛的药用特性,包括抗癌剂、中枢神经系统药物、抗感染剂、抗炎药和 CRF1 拮抗剂。吡唑并嘧啶衍生物的构效关系 (SAR) 研究引起了关注,导致了针对各种疾病靶点的先导化合物的开发。这强调了该化合物作为开发具有多种药用特性的类药物候选物的构建模块的潜力 (Cherukupalli 等人,2017)。

构效关系 (SAR)

吡唑并嘧啶的 SAR 研究揭示了重要的生物学特性,进一步强调了它们在药物发现中的重要性。这些化合物在结构上类似于嘌呤,促使对其治疗意义进行研究。它们与各种生化途径和受体的相互作用突出了它们在解决中枢神经系统疾病、心血管疾病、癌症、炎症等方面的潜力。SAR 的综合分析提供了见解,以优化这些化合物以提高治疗应用中的疗效和降低毒性 (Chauhan & Kumar,2013)。

作用机制

Target of Action

The primary target of 1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It plays a significant role in various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis .

Mode of Action

1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This compound has shown up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

By inhibiting PKB, 1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one disrupts several downstream signaling pathways. PKB is known to phosphorylate and inactivate components of the pro-apoptotic machinery, including BAD and procaspase-9 . Therefore, inhibition of PKB can lead to the activation of these pro-apoptotic pathways, promoting cell death .

Pharmacokinetics

The pharmacokinetic properties of 1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one are characterized by rapid clearance and low oral bioavailability . Modifications to the linker group between the piperidine and the lipophilic substituent have led to the development of potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by 1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one leads to the modulation of biomarkers of signaling through PKB in vivo . It has been shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

生化分析

Cellular Effects

The effects of 1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one on various cell types and cellular processes are profound. By inhibiting protein kinase B, the compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy . It also affects cell signaling pathways, such as the PI3K/Akt pathway, which is involved in cell growth, metabolism, and survival. The inhibition of this pathway can lead to reduced cell proliferation and increased cell death. Furthermore, 1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been observed to influence gene expression, altering the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of protein kinase B, preventing the phosphorylation and activation of the enzyme . This inhibition disrupts the downstream signaling cascade, leading to altered cellular responses. Additionally, the compound may interact with other kinases and signaling proteins, further modulating cellular processes. The changes in gene expression observed with this compound are likely due to its impact on transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of protein kinase B activity and prolonged effects on cell proliferation and apoptosis. The exact temporal dynamics of its effects may vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of 1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in animal models have been investigated to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of protein kinase B and greater anti-tumor activity . At very high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . The primary enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation of the compound, and conjugation enzymes, which aid in its subsequent excretion. The metabolic pathways of this compound can influence its bioavailability and therapeutic efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, 1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. Its localization within cells can affect its activity and function, with higher concentrations observed in the cytoplasm and nucleus, where it exerts its inhibitory effects on protein kinase B and other targets.

Subcellular Localization

The subcellular localization of 1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is primarily in the cytoplasm and nucleus . This localization is crucial for its activity, as it allows the compound to interact with its target enzymes and proteins. The presence of specific targeting signals or post-translational modifications may influence its subcellular distribution, ensuring that it reaches the appropriate compartments to exert its effects.

属性

IUPAC Name |

1-(2-aminoethyl)-5-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN5O/c15-11-3-1-10(2-4-11)8-19-9-17-13-12(14(19)21)7-18-20(13)6-5-16/h1-4,7,9H,5-6,8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPDGLLJCYSPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

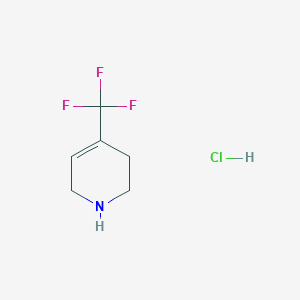

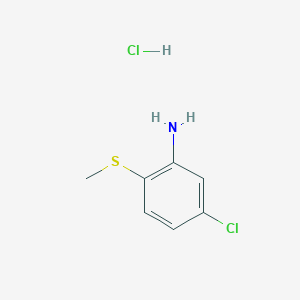

![4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1452089.png)

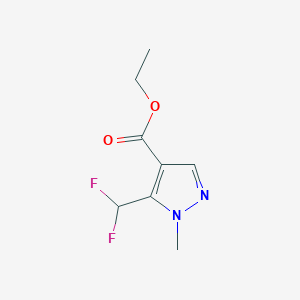

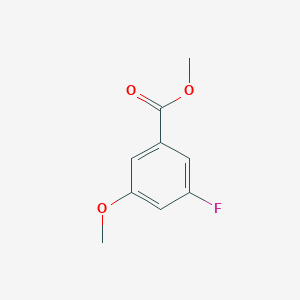

![4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1452097.png)

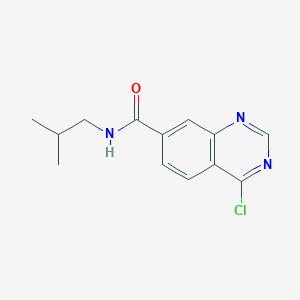

![(5-Bromofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1452102.png)